N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide
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Overview
Description
N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazine ring, a morpholine moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide typically involves multiple steps. One common route includes the reaction of 4-chloroaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine. The final step involves the coupling of this intermediate with 4-aminophenylacetamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in batch reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylacetamides .
Scientific Research Applications
N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in cancer treatment due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial properties.
N-(4-((4-chlorophenyl)sulfamoyl)phenyl)acetamide: Used in similar applications but with different efficacy and specificity.
Uniqueness
N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide stands out due to its unique combination of a triazine ring, morpholine moiety, and chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22ClN7O2 |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-[4-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C21H22ClN7O2/c1-14(30)23-16-6-8-18(9-7-16)25-20-26-19(24-17-4-2-15(22)3-5-17)27-21(28-20)29-10-12-31-13-11-29/h2-9H,10-13H2,1H3,(H,23,30)(H2,24,25,26,27,28) |
InChI Key |
BNTAZANRZYKUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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